Structural Differentiation: Ortho-Hydroxy vs. Para-Hydroxy Regioisomer Selectivity in Sourcing
A critical evidence gap exists. While a foundational 1983 study established that analogues of 4-bromo-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide (CAS 1183454-77-4) can inhibit glycolic acid oxidase [1], no equivalent quantitative activity data—neither confirmatory nor contradictory—is available in the public domain for the target ortho-hydroxy compound (CAS 1184212-09-6). This absence of data defines the key differentiation point: the procurement value lies in its untested, structurally unique chemical space. For a researcher seeking to explore the impact of ortho-substitution on a known para-substituted pharmacophore, the target compound is the only viable choice.
| Evidence Dimension | Biological Activity (Glycolic Acid Oxidase Inhibition) |
|---|---|
| Target Compound Data | No data available in public literature |
| Comparator Or Baseline | 4-bromo-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide: Confirmed glycolic acid oxidase inhibitor (Rooney et al., 1983) |
| Quantified Difference | Not quantifiable due to lack of data |
| Conditions | N/A (Rooney et al., 1983 study used rat liver GAO enzyme) |
Why This Matters
The complete lack of data for the ortho isomer creates a distinct research niche, making it the only viable compound for investigating the effect of hydroxyl position on target binding in this chemotype.
- [1] Rooney, C. S., Williams, H. W., & Eichler, E. (1983). Inhibitors of glycolic acid oxidase. 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives. Journal of Medicinal Chemistry, 26(5), 706–711. View Source
